molecular formula C9H7N3 B1597017 1-Methyl-1h-indazole-3-carbonitrile CAS No. 31748-44-4

1-Methyl-1h-indazole-3-carbonitrile

Cat. No.: B1597017
CAS No.: 31748-44-4
M. Wt: 157.17 g/mol
InChI Key: XXPCFXLOLXYNRI-UHFFFAOYSA-N
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Description

1-Methyl-1h-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused benzene and pyrazole ring system, with a nitrile group at the 3-position and a methyl group at the 1-position.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are crucial in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their function and leading to various biological effects. The interactions between this compound and these biomolecules are primarily driven by its indazole ring, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, it can affect the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells . The impact of this compound on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, this compound can inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular function and contribute to the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cell type being studied . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages . At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which the risk of adverse effects increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1h-indazole-3-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indazole rings. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact industrial methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1h-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amines.

Scientific Research Applications

1-Methyl-1h-indazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1H-Indole-3-carbaldehyde: Contains an aldehyde group at the 3-position instead of a nitrile group.

    1-Methyl-1H-indazole-3-carboxamide: Features a carboxamide group at the 3-position.

Uniqueness

1-Methyl-1h-indazole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methylindazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPCFXLOLXYNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301061
Record name 1-methyl-1h-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31748-44-4
Record name 31748-44-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-1h-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (0.37 g, 60% dispersion in mineral oil) was added to a solution of 3-cyano-1H-indazole (1.20 g, Reference Example 57) in dry dimethylformamide (30 mL) under a nitrogen atmosphere at ambient temperature. The mixture was allowed to stir for 1 hour then treated with methyl iodide (0.85 mL) and stirring was continued for 1 hour. The reaction mixture was then poured into ice-water (15 mL). The precipitated solid was filtered then washed with water and then dried to give the title compound (0.80 g) as a beige solid, m.p. 73° C. 1H NMR [(CD3)2SO]: δ 7.91 (m, 2H); 7.60 (t, 1H); 7.42 (t, 1H); 4.21 (s, 3H).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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